molecular formula C21H17Cl2FN2O3S B12472691 N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12472691
M. Wt: 467.3 g/mol
InChI Key: WTQNCSFAIBNSPA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogenated aromatic rings and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The process may include halogenation, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Uniqueness

N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide stands out due to its unique combination of halogenated aromatic rings and a sulfonyl group. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H17Cl2FN2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C21H17Cl2FN2O3S/c1-14-17(22)8-5-9-20(14)26(30(28,29)16-6-3-2-4-7-16)13-21(27)25-15-10-11-19(24)18(23)12-15/h2-12H,13H2,1H3,(H,25,27)

InChI Key

WTQNCSFAIBNSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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